(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
CAS No.: 1114655-07-0
Cat. No.: VC5967853
Molecular Formula: C24H21NO4S
Molecular Weight: 419.5
* For research use only. Not for human or veterinary use.
![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone - 1114655-07-0](/images/structure/VC5967853.png)
Specification
CAS No. | 1114655-07-0 |
---|---|
Molecular Formula | C24H21NO4S |
Molecular Weight | 419.5 |
IUPAC Name | (4-ethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Standard InChI | InChI=1S/C24H21NO4S/c1-3-29-20-13-11-18(12-14-20)24(26)23-16-25(19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)30(23,27)28/h4-16H,3H2,1-2H3 |
Standard InChI Key | ATZPNULPUBIWIF-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (4-ethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]methanone, reflects its key structural components:
-
A 1,4-benzothiazine ring system oxidized to a sulfone (1,1-dioxido group).
-
A 4-ethoxyphenyl group attached via a methanone bridge at position 2 of the benzothiazine.
-
A 3-methylphenyl substituent at position 4 of the benzothiazine.
The SMILES notation (CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C
) further clarifies the connectivity and stereoelectronic arrangement.
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 419.5 g/mol |
IUPAC Name | (4-ethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]methanone |
InChI | InChI=1S/C24H21NO4S/c1-3-29-20-13-11-18(12-14-20)24(26)23-16-25(19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)30(23,27)28/h4-16H,3H2,1-2H3 |
InChIKey | ATZPNULPUBIWIF-UHFFFAOYSA-N |
PubChem CID | 46297113 |
Solubility data remain unreported, a common limitation for research-stage compounds. The ethoxy and methyl groups likely enhance lipophilicity, suggesting potential membrane permeability in biological systems.
Synthesis and Characterization
Synthetic Pathways
Benzothiazine derivatives are typically synthesized through multi-step sequences involving:
-
Ring Formation: Condensation reactions to construct the benzothiazine core.
-
Functionalization: Introduction of substituents via alkylation, arylation, or acylation.
-
Oxidation: Conversion of thiazine sulfides to sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
For this compound, the patent WO2001040208A2 provides insights into analogous syntheses :
-
Key Step: Condensation of a chlorinated intermediate with amines in refluxing o-xylene using silica gel or potassium carbonate as adsorbents to prevent azeotrope formation .
-
Catalysts: Employed to enhance yield and purity, avoiding byproducts common in traditional methods .
Analytical Characterization
-
Spectroscopy: and NMR would resolve the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃CH₂O) and methylphenyl (δ 2.3 ppm for Ar–CH₃) groups.
-
Mass Spectrometry: ESI-MS would show the molecular ion peak at m/z 419.5 [M+H]⁺, with fragmentation patterns confirming the sulfone and ketone moieties.
-
X-ray Crystallography: Unavailable for this compound, but related benzothiazines exhibit planar benzothiazine cores with substituents orthogonal to the ring .
The 3-methylphenyl group may enhance metabolic stability compared to methoxy or pyridyl substituents, though this requires validation.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: The compound’s sulfone group improves oxidative stability over sulfide analogs, a critical factor in drug design .
-
Prodrug Potential: Ethoxy groups can serve as prodrug moieties, hydrolyzing in vivo to active metabolites.
Material Science
Benzothiazine sulfones have been explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume